

## Dapansutrile (OLT1177) Application Notes and Protocols for In Vivo Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages and administration protocols for the selective NLRP3 inflammasome inhibitor, Dapansutrile (also known as OLT1177), in various preclinical animal models. The information is intended to guide researchers in designing and conducting their own in vivo studies.

#### **Summary of In Vivo Dosages**

Dapansutrile has been investigated across a range of animal models for various inflammatory and neurodegenerative diseases. The dosages and routes of administration vary depending on the specific disease model and desired therapeutic outcome. The following tables summarize the quantitative data from key preclinical studies.

### Table 1: Dapansutrile Dosage in Mouse Models of Cardiovascular and Neurological Diseases



Animal Model	Disease Model	Dosage	Administrat ion Route	Frequency & Duration	Key Findings
Mice (ICR, CD1)	Acute Myocardial Infarction (AMI)	6, 60, and 600 mg/kg	Intraperitonea I (i.p.)	Single dose	Dose- dependent reduction in infarct size and preservation of left ventricular systolic function.[1][2]
Mice	Myocardial Ischemia- Reperfusion Injury	60 mg/kg	Intraperitonea I (i.p.)	Single dose, administered 60, 120, or 180 minutes after reperfusion	Reduced infarct size when given within 60 minutes of reperfusion.
Mice	Experimental Autoimmune Encephalomy elitis (EAE)	3.75 g/kg in feed	Oral (p.o.)	Daily for 22 days	Ameliorated neurological decline and reduced proinflammatory cytokines in the spinal cord.[1]
Mice	Experimental Autoimmune Encephalomy elitis (EAE)	200 mg/kg (single daily) or 60 mg/kg (twice daily)	Intraperitonea I (i.p.)	Daily	Twice-daily dosing ameliorated functional deficits and demyelination .[3]



Mice	Parkinson's Disease (MPTP model)	200 mg/kg	Intraperitonea I (i.p.)	Single dose, 1 hour prior to MPTP	Protected against motor deficits and dopaminergic cell loss.[4]
APP/PS1 Mice	Alzheimer's Disease	3.75 g/kg and 7.5 g/kg in feed	Oral (p.o.)	Chronic	High dose (7.5 g/kg) rescued cognitive impairment and normalized metabolic markers.[5]

**Table 2: Dapansutrile Dosage in Mouse Models of Inflammatory and Metabolic Diseases** 



Animal Model	Disease Model	Dosage	Administrat ion Route	Frequency & Duration	Key Findings
Mice (C57BI/6)	Interstitial Cystitis	100 mg/kg	Oral (p.o.)	Daily during induction	Reduced bladder inflammation and infiltration of immune cells. [4]
Mice	Gouty Arthritis (monosodium urate injection)	600 mg/kg	Intraperitonea I (i.p.)	Prophylactica Ily or 1 hour post-injection	Reduced joint inflammation and inflammatory cell infiltration.[4]
db/db and HFD+STZ Mice	Diabetes	Not specified	Not specified	8 weeks	Improved glucose and lipid metabolism, reduced hepatic lipid accumulation. [7]
Mice	Dextran Sulfate Sodium (DSS)- induced Colitis	Not specified	Intraperitonea I (i.p.)	Daily	Showed greater efficacy during the acute inflammatory phase.[8]
Mice	LPS-induced Systemic Inflammation	Not specified	Not specified	Not specified	Reduced peritoneal fluid myeloperoxid



ase, CXCL1, and IL-6 levels.[9]

# Experimental Protocols Protocol 1: Intraperitoneal Administration for Acute Myocardial Infarction Model

- 1. Dapansutrile Preparation:
- Dapansutrile (OLT1177) can be obtained from MedchemExpress or other chemical suppliers.
- For intraperitoneal (i.p.) injection, Dapansutrile can be dissolved in a vehicle such as sterile saline or a solution of DMSO and saline. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals. A final DMSO concentration of less than 5% is generally recommended.
- Prepare fresh solutions on the day of the experiment.
- 2. Animal Model:
- Male ICR (CD1) mice are a suitable model for acute myocardial infarction studies.[1]
- Induce myocardial ischemia-reperfusion injury through transient ligation of the left coronary artery.[2]
- 3. Dosing and Administration:
- Administer Dapansutrile via i.p. injection at the time of reperfusion.
- Dose-ranging studies can be performed using 6, 60, and 600 mg/kg to determine the optimal therapeutic dose.[1][2]
- A single administration is typically sufficient for acute studies.
- 4. Outcome Measures:



- Measure infarct size at 24 hours post-reperfusion.
- Assess cardiac function using echocardiography at 24 hours and 7 days post-injury.[1][2]
- Analyze caspase-1 activity in heart tissue to confirm NLRP3 inflammasome inhibition.[1]

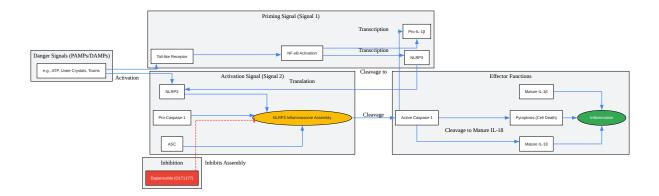
### Protocol 2: Oral Administration for Experimental Autoimmune Encephalomyelitis (EAE) Model

- 1. Dapansutrile Preparation:
- For oral administration, Dapansutrile can be incorporated into the animal chow.
- Calculate the required amount of Dapansutrile to achieve the target dose (e.g., 3.75 g/kg of feed) based on the average daily food consumption of the mice.[1]
- Ensure homogenous mixing of the drug within the feed pellets.
- 2. Animal Model:
- Induce EAE in mice according to standard protocols (e.g., immunization with MOG35-55 peptide in Complete Freund's Adjuvant).
- 3. Dosing and Administration:
- Provide the Dapansutrile-enriched diet to the mice prophylactically, starting from the day of immunization, and continue for the duration of the experiment (e.g., 22 days).[1]
- Alternatively, therapeutic administration can be initiated at the onset of clinical signs.[10]
- 4. Outcome Measures:
- Monitor and score the clinical signs of EAE daily.
- At the end of the study, collect spinal cord tissue for histological analysis of demyelination and immune cell infiltration (e.g., CD4+ T cells, macrophages).[3]



• Measure the protein levels of pro-inflammatory cytokines (e.g., IL-1 $\beta$ , IL-18, TNF- $\alpha$ , IL-6) in the spinal cord homogenates.[1][10]

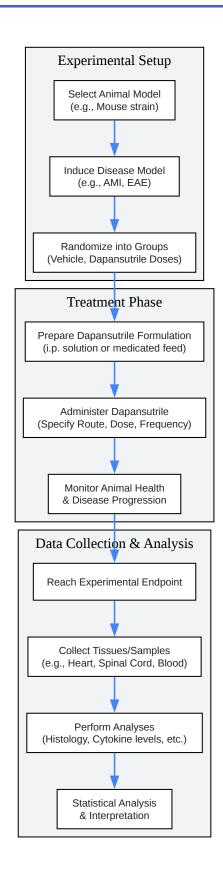
# Signaling Pathway and Experimental Workflow Diagrams



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Caption: Dapansutrile inhibits the NLRP3 inflammasome assembly, a key step in inflammatory signaling.





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Caption: A typical workflow for in vivo testing of Dapansutrile in animal models.



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